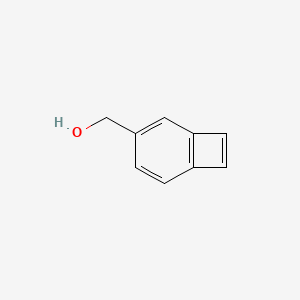

4-Hydroxymethylbenzocyclobutene

Description

Structure

3D Structure

Propriétés

IUPAC Name |

3-bicyclo[4.2.0]octa-1(6),2,4,7-tetraenylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O/c10-6-7-1-2-8-3-4-9(8)5-7/h1-5,10H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUVVWDAHRRSSII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90596942 | |

| Record name | (Bicyclo[4.2.0]octa-1,3,5,7-tetraen-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90596942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53076-11-2 | |

| Record name | (Bicyclo[4.2.0]octa-1,3,5,7-tetraen-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90596942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | {bicyclo[4.2.0]octa-1,3,5-trien-3-yl}methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextual Significance of Benzocyclobutene Derivatives in Organic Chemistry

Benzocyclobutene (BCB) and its derivatives are a class of compounds that have garnered significant interest in organic chemistry due to the unique reactivity of the strained four-membered ring fused to a benzene (B151609) ring. This structural motif imparts a combination of thermodynamic stability from the aromatic system and kinetic reactivity from the strained cyclobutene (B1205218) ring. ias.ac.in The key chemical feature of BCB derivatives is their ability to undergo thermal electrocyclic ring-opening to form highly reactive o-xylylene (B1219910) (or o-quinodimethane) intermediates. ias.ac.inmanchester.ac.uk

This transformation is a conrotatory process, adhering to the principles of orbital symmetry. ias.ac.in The generated o-xylylene is a versatile intermediate that readily participates in a variety of pericyclic reactions, most notably Diels-Alder reactions. This reactivity makes BCB derivatives valuable building blocks in the synthesis of complex polycyclic and heterocyclic structures. ias.ac.inmanchester.ac.uk The ability to generate a diene in situ under thermal conditions without the need for additional reagents is a significant advantage in synthetic design.

The applications of benzocyclobutene derivatives are diverse, spanning materials science and medicinal chemistry. In materials science, they are utilized as monomers for producing high-performance polymers and thermosetting resins with applications in microelectronics and biomedical implants. manchester.ac.ukresearchgate.net In medicinal chemistry, the BCB core is found in natural products and has been incorporated into drug candidates to improve their biological properties. manchester.ac.uk The synthetic utility of BCBs extends to the total synthesis of natural products, including steroids and alkaloids. iisc.ac.in

Historical Development of Benzocyclobutene Chemistry Relevant to Hydroxymethyl Analogues

Strategies for Benzocyclobutene Core Construction

Formal [2+2] Cycloaddition Approaches

Formal [2+2] cycloaddition reactions represent a powerful method for constructing the four-membered ring of benzocyclobutenes. These approaches often involve the reaction of a C2 synthon with an aryne or a related species.

A highly effective and modern approach to benzocyclobutene synthesis involves palladium-catalyzed intramolecular C-H activation. acs.orgacs.orgnih.gov This method typically starts with a substituted 2-bromoaryl compound bearing an alkyl group with a quaternary benzylic carbon. acs.orgacs.org The palladium catalyst facilitates the activation of a C(sp³)–H bond on a methyl group, leading to the formation of the cyclobutene (B1205218) ring. organic-chemistry.orgorganic-chemistry.org

The optimal conditions for this transformation often employ a palladium(II) acetate (B1210297) [Pd(OAc)₂] catalyst in combination with a bulky phosphine (B1218219) ligand such as tri-tert-butylphosphine (B79228) (P(tBu)₃), and a carbonate base like potassium carbonate (K₂CO₃) in a solvent like N,N-dimethylformamide (DMF). nih.govorganic-chemistry.org This system has proven tolerant of various functional groups, providing access to a range of substituted benzocyclobutenes in moderate to excellent yields (44-92%). acs.orgnih.gov

A key limitation is the requirement for substrates with a quaternary benzylic carbon; those with tertiary benzylic carbons generally fail to produce the desired benzocyclobutene product directly. acs.orgorganic-chemistry.org Mechanistic studies, supported by Density Functional Theory (DFT) calculations, have highlighted the crucial dual role of the carbonate base in both the C-H bond cleavage and a potential 1,4-palladium migration process. acs.orgacs.org

Recently, a palladium-catalyzed method using designer ligand molecules has enabled the formal [2+2] cycloaddition of saturated aliphatic chains (from carboxylic acids) and aryl halides. scripps.edu This C-H activation strategy stitches together two C-H bonds and two aryl-halogen bonds to form the benzocyclobutene scaffold with high regioselectivity. scripps.edu

| Catalyst System | Substrate Type | Key Features | Yield Range |

| Pd(OAc)₂ / P(tBu)₃ / K₂CO₃ | 2-bromoaryl with quaternary benzylic carbon | Tolerates various functional groups. acs.orgnih.gov | 44-92% acs.orgnih.gov |

| Pd catalyst / Bidentate amide-pyridone ligand | Carboxylic acids and dihaloheteroarenes | Direct use of abundant acids without pre-functionalization. scripps.edu | N/A |

| Pd(OAc)₂ / Cs₂CO₃ | γ-(n-Boc-amino)alkenes and aryl bromides | Stereoselective synthesis of cyclopentane-fused benzocyclobutenes. nih.gov | Up to 72% nih.gov |

The cycloaddition of benzynes with alkenes is a direct route to the benzocyclobutene core. nih.gov Benzyne (B1209423), a highly reactive intermediate, can be generated in situ from precursors like o-(trimethylsilyl)aryl triflates or benzenediazonium-2-carboxylate. nih.govacs.org Its reaction with an alkene, particularly electron-rich alkenes like vinyl ethers or enamides, proceeds via a [2+2] cycloaddition to furnish the benzocyclobutene skeleton. organic-chemistry.orgacs.orgthieme-connect.com

For instance, benzyne adds to 1,1-dichloroethene to yield 1,1-dichlorobenzocyclobutene. rsc.org This method allows for the introduction of substituents onto the four-membered ring directly during its formation. The efficiency of these reactions can be influenced by the method of benzyne generation and the nature of the alkene partner. nih.gov While intermolecular cycloadditions are common, intramolecular versions have also been developed, providing access to more complex, condensed polycyclic systems. nih.gov

| Benzyne Precursor | Alkene Partner | Conditions | Product Type |

| o-(trimethylsilyl)aryl triflate | Conjugated enynes, dienes | KF/18-crown-6, THF, rt nih.gov | Highly condensed polycyclic aromatics nih.gov |

| Anthranilic acid derivative | 1,1-Dichloroethene | N/A | 1,1-Dichlorobenzocyclobutene rsc.org |

| Benzenediazonium-2-carboxylate | Ethyl vinyl ether | N/A | 1-Ethoxybenzocyclobutene thieme-connect.com |

Ring-Closing Reactions

Ring-closing metathesis (RCM) is a powerful and widely utilized reaction in organic synthesis for forming cyclic compounds, including those containing the benzocyclobutene moiety. wikipedia.orgorganic-chemistry.org RCM employs metal catalysts, most notably those based on ruthenium (Grubbs-type catalysts), to facilitate the intramolecular metathesis of a diene. organic-chemistry.org In the context of benzocyclobutene synthesis, a substrate containing two appropriately positioned vinyl groups, one of which is part of the benzene (B151609) ring system's precursor, can be cyclized.

The driving force for RCM is often the formation of a small, volatile byproduct like ethylene, which shifts the reaction equilibrium toward the desired cyclic product. wikipedia.org The versatility of RCM is demonstrated by its ability to form a wide range of ring sizes, from 5- to over 30-membered rings, and its tolerance for a broad spectrum of functional groups. wikipedia.orgdrughunter.com While RCM is more commonly applied to the synthesis of larger macrocycles, its principles can be adapted to construct the strained four-membered ring in specific contexts, often as part of a larger, more complex molecular architecture. drughunter.comnih.gov For example, RCM has been instrumental in the total synthesis of complex natural products like manzamine A, where it was used to form a 13-membered ring within the polycyclic structure. wikipedia.org

Synthesis from Benzene Derivatives with Specific Reagents

One of the earliest authenticated syntheses of a benzocyclobutene derivative was reported by Finkelstein, involving the 1,4-elimination from α,α,α',α'-tetrabromo-o-xylene using sodium iodide. ias.ac.in This classical approach highlights the strategy of forming the four-membered ring from a pre-functionalized o-xylene (B151617) derivative.

Another approach involves zirconium-promoted cross-coupling reactions. A mild, one-pot reaction of aryllithium compounds with alkenyl bromides in the presence of a zirconium promoter allows for the regio- and diastereoselective synthesis of functionalized benzocyclobutene derivatives from simple starting materials. organic-chemistry.org

Formation from Donor-Acceptor Cyclopropanes

A novel and efficient two-step cascade process for creating substituted benzocyclobutenes begins with donor-acceptor cyclopropanes (DACs). nih.govacs.orgacs.org DACs are cyclopropanes substituted with both an electron-donating group and an electron-withdrawing group on adjacent carbons, making them prone to ring-opening under mild conditions. nih.gov

In a recently developed method, the process is initiated by treating a specific biscyclopropane with a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF). acs.orgacs.org This triggers a domino sequence involving ring-expansion, ring-opening, and finally, a ring-closure to form the benzocyclobutene structure with good yield and complete transfer of stereoselectivity. nih.govacs.org The proposed mechanism involves the fluoride-initiated deprotection of a silyl (B83357) ether, which sets off the cascade. acs.orgacs.org This method provides an unprecedented protocol for accessing functionalized benzocyclobutenes from unique donor-acceptor cyclopropane (B1198618) precursors. acs.org

| Starting Material | Reagent | Key Transformation | Product |

| Biscyclopropane DAC | Tetrabutylammonium fluoride (TBAF) | Fluoride-initiated domino sequence acs.org | Functionalized benzocyclobutene acs.orgacs.org |

| Donor-Acceptor Cyclopropane | Lewis Acid (e.g., MgI₂) | Lewis acid-triggered cleavage and ring expansion acs.org | Bicyclic scaffold acs.org |

Alternative Synthetic Pathways for Benzocyclobutenes

While numerous methods exist for the synthesis of the benzocyclobutene core, several alternative pathways offer unique advantages in terms of accessibility and substrate scope. One notable method involves a palladium-catalyzed C-H activation of methyl groups. organic-chemistry.org This approach, utilizing a combination of palladium(II) acetate (Pd(OAc)2) and tri-tert-butylphosphine (PtBu3) as the catalyst system with potassium carbonate (K2CO3) as the base in N,N-dimethylformamide (DMF), allows for the construction of various substituted benzocyclobutenes with good yields. organic-chemistry.org This method is particularly valuable for accessing molecules that are difficult to obtain through other synthetic routes. organic-chemistry.org

Another innovative approach is a zirconium-promoted cross-coupling reaction. This one-pot synthesis involves the reaction of aryllithium compounds with alkenyl bromides, providing a mild and efficient route to functionalized cyclobutabenzene derivatives from readily available starting materials. organic-chemistry.org Furthermore, benzyne-[2+2] cycloadditions with enamides have been developed, leading to a highly stereoselective tandem reaction sequence for the rapid assembly of nitrogen-containing heterocyclic systems. organic-chemistry.org

Recent advancements have also introduced a formal [2+2] cycloaddition strategy that relies on the palladium-catalyzed activation of C-H bonds in aliphatic carboxylic acids. scripps.edueurekalert.orgchemeurope.com This method, which employs specialized designer ligand molecules, facilitates the creation of the benzocyclobutene scaffold with high efficiency and control, overcoming some of the limitations of traditional multi-step syntheses that often result in difficult-to-separate product mixtures. scripps.edueurekalert.org

Introduction and Transformation of the Hydroxymethyl Moiety

The introduction of a hydroxymethyl group onto the benzocyclobutene scaffold is a key functionalization that opens avenues for further chemical modifications.

A primary method for synthesizing this compound involves the reduction of the corresponding aldehyde or ketone precursor, benzocyclobutenone. A variety of reducing agents can be employed for this transformation. For instance, enantioselective reduction of benzocyclobutenones can be achieved using catalytic systems. rsc.org Asymmetric transfer hydrogenation catalyzed by ruthenium complexes, such as RuCl(S,S)-Tsdpen, and Corey-Bakshi-Shibata (CBS) reduction are effective methods for producing chiral benzocyclobutenols in high yields and enantiomeric excesses. rsc.orgresearchgate.net The choice of catalyst can be crucial, with more reactive catalysts like (S,S)-Ts-DENEB being employed for less reactive, electron-rich benzocyclobutenones to improve both yield and enantioselectivity. rsc.org

Table 1: Catalytic Enantioselective Reduction of Substituted Benzocyclobutenones

| Substrate (Benzocyclobutenone Derivative) | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Parent Benzocyclobutenone | RuCl(S,S)-Tsdpen | 90 | 81 |

| Dimethylbenzocyclobutenone | RuCl(S,S)-Tsdpen | 86 | 92 |

| Electron-Rich Substituted Benzocyclobutenones | (S,S)-Ts-DENEB | 56-99 | 88-99 |

| Nitro-Substituted Benzocyclobutenone | RuCl(S,S)-Tsdpen | 96 | 93 |

Data sourced from a study on catalytic enantioselective synthesis. rsc.org

Another synthetic route to hydroxymethylated benzocyclobutenes starts from brominated precursors. For example, 4-bromobenzocyclobutene can serve as a starting material in a Grignard reaction. rsc.org The reaction of 4-bromobenzocyclobutene with magnesium powder and dichloromethylvinylsilane (B90890) in tetrahydrofuran (B95107) (THF) leads to the formation of a benzocyclobutene-functionalized chlorosilane. rsc.org This intermediate can then be further manipulated to introduce a hydroxyl group.

The synthesis of functionalized benzocyclobutenes, including those with hydroxymethyl groups, often requires multi-step sequences. A concise approach to functionalized benzocyclobutenones, which can then be reduced to the corresponding alcohols, has been developed. nih.gov This method utilizes a [2+2] cycloaddition between a benzyne, generated in situ from a 3-halophenol derivative, and the enolate of acetaldehyde. nih.gov The resulting benzocyclobutenol can then be oxidized to the benzocyclobutenone. nih.gov This strategy is notable for its tolerance of various functional groups, including alkenes and alkynes, and its scalability. nih.gov

Regioselective Synthesis Considerations in Benzocyclobutene Functionalization

Controlling the position of functional groups on the benzocyclobutene ring is a significant challenge in its synthesis. Recent breakthroughs have addressed the issue of regioselectivity. A palladium-catalyzed method has been developed that achieves regiocontrollable [2+2] benzannulation by differentiating between aryl iodide and aryl bromide sites on a dihaloheteroarene. scripps.edueurekalert.org This allows for the selective formation of the bicyclic benzocyclobutene scaffold. scripps.edueurekalert.org

Furthermore, in the context of C-H functionalization, the choice of ligand plays a critical role in directing the reaction to a specific site. For instance, the use of an electron-poor pyridone ligand in a palladium(II)-catalyzed methylene (B1212753) C(sp³)–H arylation of ketones promotes the formation of the four-membered benzocyclobutene ring with high selectivity. scispace.com This method is highly selective for intramolecular methylene C(sp³)–H arylation over other potential reaction pathways. scispace.com

Catalytic Systems in Benzocyclobutene Synthesis

Catalysis is central to the modern synthesis of benzocyclobutenes, enabling efficient and selective transformations. Palladium-based catalysts are particularly prominent. As mentioned earlier, a combination of Pd(OAc)₂ and PtBu₃ is effective for C-H activation of methyl groups. organic-chemistry.org

A significant advancement is the use of palladium catalysts with specifically designed bidentate amide-pyridone ligands. scripps.edueurekalert.orgchemeurope.com These catalytic systems are capable of activating the C-H bonds of two adjacent methylene units in a carboxylic acid, leading to the formation of benzocyclobutenes. scripps.edueurekalert.orgchemeurope.com This approach represents a departure from traditional methods and offers greater control over the reaction. scripps.edueurekalert.org

Copper and palladium sequential catalysis has also emerged as a powerful tool for the modular and stereoselective synthesis of densely functionalized benzocyclobutenes from readily available starting materials like imines, allenes, and diboron (B99234) precursors. acs.org Iridium catalysts have also been employed in sequential enantioselective reduction and C-H silylation reactions to create chiral benzocyclobutenols. rsc.orgrsc.org

Table 2: Catalytic Systems in Benzocyclobutene Synthesis

| Catalytic System | Reaction Type | Starting Materials | Reference |

|---|---|---|---|

| Pd(OAc)₂ / PtBu₃ | C-H Activation | Methyl-substituted arenes | organic-chemistry.org |

| Zirconium-based | Cross-coupling | Aryllithiums, alkenyl bromides | organic-chemistry.org |

| Palladium / Designer Ligands | C-H Activation / [2+2] Cycloaddition | Aliphatic carboxylic acids, aryl halides | scripps.edueurekalert.org |

| Copper and Palladium | Assembly/Cyclization | Imines, allenes, diboron precursors | acs.org |

| Iridium-based | Reduction / C-H Silylation | Benzocyclobutenones | rsc.orgrsc.org |

| Palladium(II) / Pyridone Ligand | Methylene C(sp³)–H Arylation | Ketones | scispace.com |

Reactivity and Reaction Mechanisms of 4 Hydroxymethylbenzocyclobutene and Benzocyclobutene Systems

Thermal Reactivity and Ring-Opening Pathways

Upon heating, benzocyclobutene systems undergo a characteristic electrocyclic ring-opening reaction, which dictates their subsequent chemical behavior. wikipedia.org This thermal activation overcomes the kinetic barrier of the strained four-membered ring, leading to the formation of a transient, highly reactive species. researchgate.net

The primary thermal reaction of benzocyclobutene is its isomerization to the corresponding o-xylylene (B1219910), also known as an o-quinodimethane. wikipedia.orgacs.org This transformation is a concerted, conrotatory process, governed by the principles of orbital symmetry as described by the Woodward-Hoffmann rules. researchgate.netrsc.org The strained four-membered ring of the benzocyclobutene opens to form a conjugated diene system within a six-membered ring structure. wikipedia.org This process, however, disrupts the aromaticity of the benzene (B151609) ring, making the reverse reaction to the more stable benzocyclobutene form highly favorable. wikipedia.orgrsc.org The o-xylylene intermediate is typically transient and highly reactive, readily participating in subsequent reactions that restore the aromaticity of the benzene ring. wikipedia.org

The thermal isomerization can be influenced by various factors, including the presence of catalysts. For instance, metal ions have been shown to catalyze the valence tautomerization between benzocyclobutene and o-xylylene. acs.org

The ring-opening of benzocyclobutene to o-xylylene is a classic example of a 4π-electron electrocyclic reaction. researchgate.netnsf.gov This process can be initiated not only by heat but also by photochemical means. acs.org The stereochemistry of the ring-opening is a key feature, proceeding via a conrotatory pathway to yield the unstable o-quinodimethane. researchgate.net This stereoselectivity is a direct consequence of the conservation of orbital symmetry during the reaction. rsc.org Theoretical studies have delved into the mechanisms of these electrocyclic reactions, confirming the conrotatory pathway as the preferred route for the thermal ring-opening of both cyclobutene (B1205218) and benzocyclobutene. rsc.org

The thermodynamics and kinetics of the benzocyclobutene ring-opening are significantly influenced by the nature and position of substituents on the molecule. researchgate.netrsc.org Substituents can alter the activation energy required for the ring-opening and affect the stability of the resulting o-xylylene intermediate.

Computational studies have systematically investigated the effect of various substituents on the ring-opening activation energy barriers (ΔG‡) of benzocyclobutene derivatives. researchgate.net It has been found that both mono- and di-substituted benzocyclobutenes exhibit lower activation barriers compared to the unsubstituted parent compound, an effect attributed to the electronic properties of the substituents. researchgate.net For instance, a study utilizing the B3LYP function for calculations showed that mono- and di-substituted BCBs had ΔG‡ values that were 8.2% to 69% lower than that of unsubstituted BCB. researchgate.net

The position of the substituent also plays a crucial role. Electron-donating groups, for example, have been shown to accelerate the electrocyclic ring-opening of benzocyclobutenes. jst.go.jp The presence of both electron-donating and electron-withdrawing groups on the four-membered ring can lead to a significant lowering of the activation barrier. researchgate.net This is exemplified by 1-amino-8-nitro-benzocyclobutene, which demonstrated one of the lowest calculated ΔG‡ values. researchgate.net The stability of the open-chain o-xylylene form is also dictated by the electronic structure, where π-electron delocalization plays a significant role. rsc.orgrsc.org

The following table summarizes the calculated activation energy barriers for the ring-opening of various substituted benzocyclobutene derivatives:

| Compound | Substituent(s) | Relative ΔG‡ (% lower than BCB) |

| Benzocyclobutene (BCB) | None | 0% |

| Mono-substituted BCBs | Various | 8.2% - (value not specified) |

| Di-substituted BCBs | Various | up to 69% |

| 1-NH₂-8-NO₂-BCB | 1-amino, 8-nitro | (value not specified, but among the lowest) |

Data sourced from computational studies. researchgate.net

Cycloaddition Reactions

The in-situ generation of reactive o-xylylene intermediates from benzocyclobutene and its derivatives opens up a vast array of possibilities for cycloaddition reactions. These reactions are synthetically valuable for the construction of complex polycyclic and heterocyclic systems.

The o-xylylene formed from the ring-opening of benzocyclobutene is a highly reactive diene that readily participates in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions, with a variety of dienophiles. researchgate.netdigitellinc.com This reaction is a powerful tool for forming new six-membered rings and restoring the aromaticity of the benzene moiety. wikipedia.org The reaction is facilitated by the use of electron-withdrawing groups on the dienophile, which lowers the energy of its lowest unoccupied molecular orbital (LUMO), leading to a more favorable interaction with the highest occupied molecular orbital (HOMO) of the o-xylylene diene. organic-chemistry.org

Intermolecular Diels-Alder reactions of o-xylylenes generated from benzocyclobutenes have been extensively utilized in organic synthesis. digitellinc.comresearchgate.net These reactions involve the trapping of the transient o-xylylene with an external dienophile. A wide range of dienophiles can be employed, including alkenes and alkynes, leading to the formation of diverse annulated products. wikipedia.org For example, the reaction of an o-xylylene with an alkyne can lead to the formation of a substituted naphthalene (B1677914) derivative. nih.gov The efficiency and selectivity of these intermolecular cycloadditions can be influenced by the nature of the substituents on both the benzocyclobutene precursor and the dienophile.

The following table provides examples of intermolecular Diels-Alder reactions involving o-xylylenes generated from benzocyclobutene systems:

| Benzocyclobutene Derivative | Dienophile | Product Type |

| Unsubstituted Benzocyclobutene | Maleic Anhydride (B1165640) | Annulated six-membered ring |

| (example from general principles) | (example from general principles) | (example from general principles) |

| 4-Methoxy-7-hydroxyisobenzofuran derived o-xylylene | Methyl Vinyl Ketone | Regioisomeric α-naphthols |

| (example from literature) researchgate.net | (example from literature) researchgate.net | (example from literature) researchgate.net |

| Benzocyclobutadiene (generated from an aryne and alkyne) | Dimethyl acetylenedicarboxylate | Naphthalene derivative |

| (example from literature) nih.gov | (example from literature) nih.gov | (example from literature) nih.gov |

[2+2] Cycloaddition Pathways

[2+2] cycloaddition reactions are a common method for the synthesis of the benzocyclobutene core. nih.gov One of the most utilized strategies involves the reaction of a benzyne (B1209423) intermediate with an alkene. nih.gov This approach allows for the creation of a variety of substituted benzocyclobutenes. nih.gov The polarization of the alkene plays a significant role, with more polarized alkenes favoring the cycloaddition over competing ene reactions. rsc.org For example, cyclic enol ethers and enamides have been shown to be effective coupling partners for benzyne, leading to stereochemically defined benzocyclobutene products. rsc.org

Another pathway involves the photochemical [2+2] cycloaddition. These reactions are governed by orbital symmetry rules, and the use of light as an energy source allows for cycloadditions that are thermally forbidden. youtube.com The interaction between the highest occupied molecular orbital (HOMO) of one alkene and the lowest unoccupied molecular orbital (LUMO) of the other is key to these transformations. youtube.com

Furthermore, upon thermal activation, some cyclobutenone derivatives can undergo a 4π-electrocyclic ring opening to form a vinylketene intermediate, which can then participate in a [2+2] cycloaddition with an electron-rich alkyne. nih.gov This sequence of pericyclic reactions provides access to highly substituted aromatic compounds. nih.gov

The presence of a hydroxymethyl group on the benzocyclobutene ring in such reactions would influence the electronic nature of the reactants and intermediates, thereby affecting the feasibility and outcome of the [2+2] cycloaddition.

The following table provides examples of different [2+2] cycloaddition pathways leading to benzocyclobutene derivatives.

| Reactants | Conditions | Key Features |

| Benzyne + Alkene | Mild | Good for polarized alkenes, can be stereoselective. rsc.org |

| Alkene + Alkene | Photochemical | Access to thermally forbidden products. youtube.com |

| Cyclobutenone + Alkyne | Thermal | Forms a vinylketene intermediate. nih.gov |

Triplet Biradical Atom Transfer Mechanisms

Triplet biradical atom transfer mechanisms are relevant in the photochemical reactions of certain aromatic ketones. For instance, the UV irradiation of α-(o-alkylphenyl)acetophenones generates a triplet 1,5-biradical intermediate. The cyclization of this biradical can be influenced by substituents on the aromatic ring. nih.gov

Studies have shown that an electron-donating methoxy (B1213986) group can slightly increase the stereoselectivity of the cyclization, while an electron-withdrawing cyano group significantly lowers both the diastereoselectivity and the quantum efficiency. nih.gov This suggests that hydrogen bonding between the hydroxyl group of the biradical and the α-phenyl ring plays a crucial role in the cyclization process. nih.gov

In the context of 4-hydroxymethylbenzocyclobutene, while direct studies on its triplet biradical atom transfer are limited, the electronic effects of the hydroxymethyl group would be expected to influence the stability and reactivity of any photochemically generated triplet biradical intermediates. The structure of monosubstituted benzenes in the first excited triplet state can be significantly distorted, and the nature of the substituent (electron-donating or -withdrawing) plays a key role in this distortion. nih.gov The electron-donating nature of the hydroxymethyl group could influence the spin density distribution in the triplet state and the rates of subsequent reactions. nih.gov

Polymerization Mechanisms of Benzocyclobutene Derivatives

Thermopolymerization Processes

The thermopolymerization of benzocyclobutene (BCB) derivatives is a key process in the production of high-performance polymers for applications in microelectronics. The polymerization is initiated by the thermal ring-opening of the BCB moiety to form the highly reactive o-quinodimethane. rsc.org This intermediate can then undergo polymerization. rsc.org

A significant advantage of this process is that it does not produce any volatile byproducts, which is highly desirable in microelectronic fabrication. The resulting polymers are known for their low dielectric constant, low moisture absorption, and good thermal stability.

The temperature required for the ring-opening and subsequent polymerization can be influenced by substituents on the benzocyclobutene ring. It has been established that substituents on the four-membered ring can significantly lower the activation energy for the ring-opening reaction, thereby reducing the curing temperature. researchgate.net For instance, the introduction of a butoxide substituent at the 7-position of the benzocyclobutene subunit can lower the crosslinking temperature to 120 °C. researchgate.net While the effect of aromatic substituents like the hydroxymethyl group is less documented in this specific context, it is known that substituents on a benzene ring can profoundly influence reactivity in related reactions. msu.edu Electron-donating groups on the benzene ring generally increase the rate of electrophilic aromatic substitution, and a similar effect on the stability and reactivity of the o-quinodimethane intermediate might be anticipated. msu.edu

Dimerization and Oligomerization Phenomena

The dimerization and oligomerization of benzocyclobutene derivatives proceed through the same thermally generated o-quinodimethane intermediate as in thermopolymerization. In the absence of a suitable dienophile, the o-quinodimethane can react with itself to form a dimer, typically a dibenzocyclooctadiene, or undergo oligomerization. iisc.ac.in

The dimerization of alkenes can also be catalyzed by transition metal complexes, which can offer high selectivity. nih.gov For benzocyclobutadiene, which can be formed as a transient intermediate, it readily dimerizes or polymerizes due to its high reactivity. wikipedia.org The dimerization of cyclobutadiene (B73232) itself, for example, occurs at temperatures above 35 K through a Diels-Alder reaction. wikipedia.org

The specific dimerization and oligomerization behavior of this compound would be influenced by the electronic and steric effects of the hydroxymethyl substituent. This substituent could affect the stability of the o-quinodimethane intermediate and direct the regioselectivity of the dimerization or oligomerization process. The process of chain termination in radical polymerizations, which can involve combination or disproportionation, is also influenced by the nature of the monomer. libretexts.org

The table below outlines the products of dimerization for different reactive intermediates.

| Reactant | Intermediate | Dimerization Product |

| Benzocyclobutene | o-Quinodimethane | Dibenzocyclooctadiene iisc.ac.in |

| Benzocyclobutadiene | - | Dimerizes readily wikipedia.org |

Crosslinking Reactions and Density Studies

The crosslinking of polymers containing benzocyclobutene (BCB) moieties, including those derived from this compound, is a thermally-driven process that imparts significant changes to the material's properties, such as enhanced thermal stability, mechanical strength, and altered dielectric characteristics. nih.govscispace.com This process is fundamental to the application of BCB-based resins in fields like microelectronics and advanced packaging. adhesivesmag.comacs.org

The key advantage of the BCB crosslinking system lies in its two-step nature, which separates the initial polymer chain growth from the subsequent crosslinking reaction. scispace.com This allows for greater control over the final network structure and material properties. scispace.com The crosslinking occurs without the need for a catalyst and does not produce volatile byproducts, a significant advantage in many electronic applications. google.com

Mechanism of Crosslinking

The crosslinking mechanism of benzocyclobutene systems is initiated by a thermally activated, pericyclic ring-opening of the strained four-membered ring of the BCB group. adhesivesmag.comgoogle.com This electrocyclic reaction typically requires temperatures exceeding 200°C. google.comtandfonline.com The ring-opening generates a highly reactive ortho-quinodimethane (also known as an o-xylylene) intermediate. adhesivesmag.comnih.govresearchgate.net

Once formed, this transient diene can react via several pathways to create a stable, crosslinked network:

Diels-Alder [4+2] Cycloaddition: This is the predominant reaction pathway. adhesivesmag.comacs.org The o-quinodimethane intermediate (the diene) reacts with a dienophile. In the case of vinylbenzocyclobutene copolymers, the vinyl group of one chain can act as a dienophile for an o-quinodimethane on an adjacent chain, forming a stable six-membered ring that constitutes the crosslink. researchgate.net

Dimerization: In the absence of a suitable dienophile, the o-quinodimethane intermediate can react with itself. adhesivesmag.comgoogle.com This can lead to the formation of a dibenzocyclooctadiene structure through a [4+4] cycloaddition or poly(o-xylene) through a 1,4-polymerization. adhesivesmag.com

Control and Impact of Crosslink Density

The degree of crosslinking, or crosslink density, is a critical parameter that dictates the final properties of the thermoset polymer. In BCB-based systems, the crosslink density can be precisely controlled by adjusting the molar percentage of the BCB monomer incorporated into the polymer backbone during its initial synthesis. scispace.comresearchgate.net A higher concentration of BCB units results in a higher crosslink density upon thermal curing.

Research findings have established a clear relationship between crosslink density and various material properties. Increasing the crosslink density generally leads to:

Increased Glass Transition Temperature (Tg): A higher degree of crosslinking restricts the mobility of the polymer chains, thus increasing the temperature required for the material to transition from a glassy to a rubbery state. nih.govresearchgate.net

Enhanced Thermal and Mechanical Stability: The formation of a rigid network structure improves the material's resistance to heat and deformation. nih.govacs.org

Modified Dielectric Properties: The effect on the dielectric constant (k) is complex and depends on the specific polymer system. In some polycarbosiloxanes, a higher crosslink density led to more microbranched structures, which effectively reduced the dielectric constant and dielectric loss. acs.orgfigshare.com Conversely, in other studies using molecular dynamics simulations, increasing the crosslink degree resulted in a higher crosslinking density and reduced free volume, which in turn increased the dielectric constant. nih.gov The latter study also noted that the degree of crosslinking had a more significant impact on the dielectric constant than the molecular weight of the resin. nih.gov

The following tables summarize key research findings on the effects of BCB-based crosslinking.

Table 1: Effect of Vinylbenzocyclobutene (VBCB) Content on Glass Transition Temperature (Tg) of Polystyrene (PS) This table illustrates how increasing the concentration of the crosslinking agent (VBCB) in a polystyrene copolymer leads to a higher glass transition temperature in the final crosslinked material.

| Mole % VBCB in PS-VBCB Copolymer | Bulk Tg of Crosslinked PS (°C) |

| 1.7 | ~115 |

| 4.8 | ~125 |

| Data derived from studies on polystyrene-co-vinylbenzocyclobutene films. researchgate.net |

Table 2: Curing Characteristics of a Benzocyclobutene-Functionalized Hyperbranched Polysiloxane (HB-BCB) This table details the temperature range over which the crosslinking reaction occurs for a specific BCB-containing polymer, as determined by Differential Scanning Calorimetry (DSC).

| Curing Parameter | Temperature (°C) |

| Onset of Crosslinking | 200 |

| Peak Exotherm | 251 |

| Completion of Reaction | 340 |

| Data from thermal analysis of a hyperbranched polysiloxane functionalized with BCB groups. nih.govtandfonline.com |

Table 3: Influence of Crosslinking on Material Properties This table provides a general overview of how increasing the crosslink density affects key properties of BCB-based polymers, noting that the effect on dielectric constant can vary with the specific polymer system.

| Property | Effect of Increased Crosslink Density | Rationale |

| Glass Transition Temperature (Tg) | Increases | Reduced polymer chain mobility. nih.govresearchgate.net |

| Thermal Stability | Increases | Formation of a stable, rigid network. nih.govacs.org |

| Free Volume | Decreases | More efficient packing of polymer chains in the network. nih.gov |

| Dielectric Constant (k) | Varies | Can decrease due to microbranching or increase due to reduced free volume, depending on the polymer system. acs.orgnih.gov |

Theoretical and Computational Investigations of Benzocyclobutene Systems

Quantum Mechanical Studies (e.g., Density Functional Theory (DFT) Calculations)

Quantum mechanical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for investigating benzocyclobutene systems. These methods allow for the detailed examination of electronic effects and reaction energetics. For instance, DFT calculations have been employed to study the intramolecular C(sp³)–H arylation of 2-bromo-tert-butylbenzene to form benzocyclobutene, revealing that the preferred mechanism is highly dependent on the nature of the phosphine (B1218219) and the base used. nih.gov

Studies on the 8π,6π-electrocyclization of substituted conjugated tetraenes and pentaenes have also been conducted using DFT methods to understand the influence of substituents on the reaction mechanism and product selectivity. researchgate.net Furthermore, the effect of substituents on the ring-opening behavior of BCB derivatives has been systematically investigated using the B3LYP functional. researchgate.net These calculations have shown that substituents can significantly lower the activation energy barrier for ring-opening, a crucial factor in the development of low-curing temperature BCB-based polymers. researchgate.net It has been noted that for computations on substituted cyclobutene-like rings, the PBE0 functional may be preferred over the more common B3LYP functional for greater accuracy. rsc.orgnih.gov

The reliability of quantum mechanical calculations is continually benchmarked against experimental data. For example, extensive quantum scattering calculations on ab initio potential energy surfaces for reactions like F + HD are compared with experimental results to assess the accuracy of the theoretical models. nih.gov Similarly, the predictive power of quantum chemical calculations for properties like octanol-water partition coefficients is an area of active research, with methods being developed to improve the accuracy of solvation free energy calculations. mdpi.com

Mechanistic Delineation and Validation through Computational Modeling

Computational modeling plays a pivotal role in delineating the mechanisms of reactions involving benzocyclobutene. The thermal ring-opening of benzocyclobutene to form the highly reactive o-xylylene (B1219910) is a classic example of an electrocyclic reaction governed by the Woodward-Hoffmann rules. researchgate.net Computational studies have confirmed that this process typically follows a conrotatory pathway upon heating. researchgate.net

The potential energy surfaces for the electrocyclic reactions of o-xylylene to benzocyclobutene have been calculated using ab initio molecular orbital methods. acs.orgresearchgate.net These calculations have identified the transition states for both conrotatory and disrotatory pathways, revealing a very small energy difference between them. acs.orgresearchgate.net The analysis of these reaction pathways has been further refined using methods like the configuration interaction (CI)−localized molecular orbital (LMO)−CASSCF along the intrinsic coordinate (IRC) pathway. acs.org

Computational studies have also been instrumental in understanding the influence of substituents on reaction mechanisms. For example, in the palladium-catalyzed formation of benzocyclobutene, DFT calculations have shown that an agostic interaction of a geminal C-H bond can lower the activation barrier for the rate-determining C-H activation step. nih.gov The role of electronic effects, such as hyperconjugation and π delocalization, in the ring-opening of substituted cyclobutene (B1205218) systems has been analyzed in detail, providing a quantitative understanding of the factors that determine the relative stability of the closed and open forms. rsc.orgnih.gov

Analysis of Molecular Orbitals and Electronic States

The analysis of molecular orbitals and electronic states provides a deeper understanding of the reactivity and properties of benzocyclobutene derivatives. The interaction between the strained four-membered ring and the aromatic system influences the electronic structure of the molecule. Computational studies have explored the molecular orbital interactions in substituted cyclobutene systems to rationalize the role of substituents. rsc.org For instance, the interaction of substituent lone pairs with the σC–C orbital of the cyclobutene ring can raise its energy, weakening the C1–C4 bond and facilitating ring-opening. rsc.org

Theoretical investigations have also been applied to understand the electronic structure of more complex systems, such as carbene-stabilized boron heterocycles and organoberyllium complexes. latrobe.edu.au These studies utilize methods like Energy Decomposition Analysis (EDA) and Nucleus Independent Chemical Shift (NICS) to characterize bonding interactions and aromaticity. latrobe.edu.au While not directly focused on 4-hydroxymethylbenzocyclobutene, these advanced computational techniques demonstrate the capability to elucidate complex electronic behaviors that could be applicable to a wide range of benzocyclobutene derivatives.

Conformational Analysis and Energetics

The conformational preferences of substituents on the benzocyclobutene scaffold can influence its reactivity and physical properties. For this compound, the orientation of the hydroxymethyl group relative to the benzocyclobutene core is of interest. While specific computational studies on the conformational analysis of this compound are not prevalent in the provided search results, general principles of conformational analysis for substituted aromatic and cyclic systems can be applied.

Computational methods, often combining molecular mechanics with ab initio or DFT calculations, are used to determine the preferred conformations of substituted benzenes and cyclohexanes. rsc.orglibretexts.org For substituted cyclohexanes, the greater stability of equatorial conformers over their axial counterparts is attributed to the avoidance of 1,3-diaxial steric interactions. libretexts.org In the case of substituted benzenes, the rotational barrier of the substituent and the planarity of the system are key considerations. rsc.org For a molecule like this compound, computational analysis would likely focus on the rotational barrier around the C-C bond connecting the methylene (B1212753) group to the aromatic ring and any potential intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the π-system of the benzene (B151609) ring.

Molecular dynamics (MD) simulations have been used to study the properties of benzocyclobutene-based resins, providing insights into how factors like cross-linking density and molecular weight influence macroscopic properties. nih.gov These simulations can also provide information on the conformational behavior of the polymer chains at a molecular level. nih.gov

Below is a table summarizing the calculated energy differences for the ring-opening of benzocyclobutene, a foundational aspect of its chemistry.

| System | Computational Method | Calculated Property | Value (kcal/mol) | Reference |

| Benzocyclobutene to o-xylylene | Experimental | Stability Difference | ~13 | rsc.orgrsc.org |

| o-xylylene to Benzocyclobutene | CASSCF | Conrotatory Barrier | 7.4 | acs.orgresearchgate.net |

| o-xylylene to Benzocyclobutene | CAS-MP2 | Conrotatory Barrier | 8.0 | acs.orgresearchgate.net |

| Benzocyclobutene | - | Aromaticity Loss upon Opening | 14.5 | rsc.org |

Spectroscopic Characterization Methodologies in Benzocyclobutene Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons in the molecule. For 4-Hydroxymethylbenzocyclobutene, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic protons of the cyclobutene (B1205218) ring, and the methylene (B1212753) protons of the hydroxymethyl group, as well as the hydroxyl proton.

Based on available data and analysis of the molecular structure, the following proton signals are anticipated rsc.org:

Aromatic Protons: The protons on the benzene (B151609) ring are expected to appear in the range of δ 7.04-7.24 ppm. Due to the substitution pattern, these protons would likely appear as multiplets, reflecting coupling with each other rsc.org.

Hydroxymethyl Protons (-CH₂OH): The two protons of the methylene group attached to the hydroxyl function are expected to resonate as a singlet or a doublet, depending on the solvent and the rate of exchange of the hydroxyl proton. Their chemical shift would typically be in the range of δ 3.82-3.94 ppm rsc.org.

Hydroxyl Proton (-OH): The hydroxyl proton signal is often broad and its chemical shift can vary depending on concentration, solvent, and temperature. It is expected to appear as a broad singlet.

Cyclobutene Protons (-CH₂-): The four protons of the cyclobutene ring are expected to show complex splitting patterns due to geminal and vicinal coupling. The benzylic protons are anticipated to resonate in the region of δ 2.83-3.30 ppm as multiplets rsc.org.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 7.04 - 7.24 | Multiplet |

| -CH₂OH | 3.82 - 3.94 | Singlet/Doublet |

| -OH | Variable | Broad Singlet |

| Cyclobutene-H | 2.83 - 3.30 | Multiplet |

Data is based on a combination of experimental observations for related compounds and theoretical predictions. rsc.org

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the different carbon environments in a molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom will give a single peak.

The predicted chemical shifts for the carbon atoms are as follows:

Aromatic Carbons: The carbons of the benzene ring are expected to resonate in the region of δ 122-148 ppm. The carbons directly attached to the cyclobutene ring and the hydroxymethyl group will have distinct chemical shifts from the other aromatic carbons.

Hydroxymethyl Carbon (-CH₂OH): The carbon of the hydroxymethyl group is expected to appear in the range of δ 60-70 ppm.

Cyclobutene Carbons (-CH₂-): The sp³ hybridized carbons of the cyclobutene ring are expected to resonate in the upfield region of the spectrum, typically around δ 30-40 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-H | 122 - 130 |

| Aromatic C (quaternary) | 143 - 148 |

| -CH₂OH | 60 - 70 |

| Cyclobutene -CH₂- | 30 - 40 |

Data is based on theoretical predictions and analysis of similar structures. rsc.orgmdpi.com

Advanced 2D NMR techniques such as Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect (nOe) spectroscopy are invaluable for unambiguously assigning proton and carbon signals and for determining the connectivity and spatial proximity of atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. For this compound, key HMBC correlations would be expected between:

The hydroxymethyl protons and the aromatic carbon to which the group is attached, as well as adjacent aromatic carbons.

The benzylic protons of the cyclobutene ring and the aromatic carbons.

The aromatic protons and neighboring carbons within the ring. These correlations are crucial for confirming the substitution pattern on the aromatic ring. nih.govceitec.czlibretexts.org

nOe (Nuclear Overhauser Effect): This technique provides information about which atoms are close to each other in space, regardless of whether they are directly bonded. In the context of this compound, an nOe experiment could, for example, show a spatial correlation between the hydroxymethyl protons and the adjacent aromatic proton, further confirming the structure. nih.gov

Mass Spectrometry (MS) and LC-MS Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound. When coupled with liquid chromatography (LC-MS), it allows for the separation of components in a mixture prior to mass analysis. nih.govrsc.org

For this compound (C₉H₁₀O), the expected molecular weight is approximately 134.18 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 134. Subsequent fragmentation would likely involve the loss of the hydroxyl group or the entire hydroxymethyl group, leading to characteristic fragment ions.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

|---|---|---|

| [M]⁺ | 134 | Molecular Ion |

| [M-OH]⁺ | 117 | Loss of hydroxyl radical |

| [M-CH₂OH]⁺ | 103 | Loss of hydroxymethyl radical |

Data is based on the calculated molecular weight and expected fragmentation patterns.

LC-MS analysis would be particularly useful for analyzing the purity of a sample of this compound and for identifying any byproducts from its synthesis. nih.govrsc.org

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is an excellent tool for identifying the presence of specific functional groups. In the FT-IR spectrum of this compound, the following characteristic absorption bands are expected:

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group. The broadness is due to hydrogen bonding.

C-H Stretch (Aromatic): Absorption peaks just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹) are indicative of C-H bonds on the aromatic ring.

C-H Stretch (Aliphatic): Absorptions just below 3000 cm⁻¹ (typically 2850-3000 cm⁻¹) correspond to the C-H bonds of the cyclobutene and hydroxymethyl groups.

C=C Stretch (Aromatic): Medium to weak absorptions in the range of 1450-1600 cm⁻¹ are characteristic of the carbon-carbon double bonds within the benzene ring.

C-O Stretch: A strong absorption band in the region of 1000-1250 cm⁻¹ is expected for the carbon-oxygen single bond of the primary alcohol.

Table 4: Predicted FT-IR Spectral Data for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H (alcohol) | 3200 - 3600 | Strong, Broad |

| C-H (aromatic) | 3000 - 3100 | Medium |

| C-H (aliphatic) | 2850 - 3000 | Medium |

| C=C (aromatic) | 1450 - 1600 | Medium to Weak |

| C-O (alcohol) | 1000 - 1250 | Strong |

Data is based on characteristic infrared absorption frequencies for the respective functional groups. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to electronic transitions between different energy levels. This technique is particularly useful for analyzing compounds with chromophores, such as aromatic rings and other conjugated systems.

The benzocyclobutene moiety in this compound is the primary chromophore. The UV-Vis spectrum is expected to show absorption bands characteristic of a substituted benzene ring. Typically, benzene and its derivatives exhibit a strong absorption band (the E-band) at shorter wavelengths (around 200-220 nm) and a weaker, more structured band (the B-band) at longer wavelengths (around 250-280 nm). The presence of the hydroxymethyl and cyclobutyl substituents on the benzene ring will influence the exact position and intensity of these absorption maxima.

Table 5: Predicted UV-Vis Spectral Data for this compound

| Transition | Predicted λₘₐₓ (nm) |

|---|---|

| E-band (π → π*) | ~210 - 230 |

| B-band (π → π*) | ~260 - 280 |

Data is based on typical electronic transitions for substituted benzene rings.

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a powerful technique for studying materials with unpaired electrons, such as organic radicals and metal complexes. wikipedia.orglibretexts.org The fundamental principle of ESR is analogous to that of Nuclear Magnetic Resonance (NMR), but it excites the spins of electrons instead of atomic nuclei. wikipedia.org An unpaired electron possesses a spin and a magnetic moment, which can align in two different orientations when placed in an external magnetic field, corresponding to magnetic quantum numbers +1/2 and -1/2. libretexts.org Transitions between these energy states are induced by the absorption of microwave radiation. uni-frankfurt.de

In the context of benzocyclobutene research, ESR spectroscopy is particularly valuable for studying the radical cations of benzocyclobutene derivatives. rsc.org The analysis of the ESR spectra, including the hyperfine interactions, provides insights into the electronic configuration and the distribution of unpaired electron density within the molecule. libretexts.orgrsc.org For instance, the hyperfine coupling to hydrogen atoms at different positions relative to the radical center can be used to map the spin density on the carbon atoms of the benzene ring. rsc.org The spectra are typically presented as the first derivative of the absorption curve to enhance the signal-to-noise ratio. libretexts.orguni-frankfurt.de

The sensitivity of ESR spectroscopy is remarkably high, allowing for the detection of radical concentrations as low as 10⁻¹² M under favorable conditions. libretexts.org This makes it an indispensable tool for identifying and characterizing radical intermediates that may form during the synthesis or polymerization of benzocyclobutene compounds. The g-factor, a key parameter in ESR, helps in distinguishing between different types of radicals; for example, metal-based radicals typically have g-values significantly different from the free electron g-factor, while organic radicals have g-values close to it. wikipedia.org

Powder X-ray Diffraction (PXRD) Analysis

Powder X-ray Diffraction (PXRD) is a fundamental and rapid analytical technique used to obtain information about the crystalline structure of materials. nih.gov It is particularly effective in distinguishing between different solid-state phases, assessing purity, and studying the stability of crystalline compounds. nih.gov The technique relies on the constructive interference of monochromatic X-rays scattered by the crystalline lattice of a material, governed by Bragg's Law. nih.gov

In the study of benzocyclobutene-based polymers, PXRD is instrumental in characterizing the degree of crystallinity. icdd.com Many polymers exhibit both crystalline and amorphous regions, and the ratio of these can significantly impact the material's physical properties. icdd.com The PXRD pattern of a semi-crystalline polymer will show sharp Bragg diffraction peaks superimposed on a broad, amorphous halo. By analyzing these patterns, researchers can gain valuable insights into the structural ordering within the polymer. icdd.com

Furthermore, PXRD is crucial for identifying different polymorphic forms of a substance. nih.govunits.it Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in materials science and pharmaceuticals, as different polymorphs can have distinct physical and chemical properties. units.it Variable-temperature PXRD, where the diffraction pattern is recorded as a function of temperature, is a powerful tool for studying phase transitions and the thermal stability of crystalline structures. units.it This is particularly relevant for benzocyclobutene polymers, which are often subjected to thermal curing processes.

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC))

Thermal analysis techniques are essential for characterizing the thermal properties of materials, providing information on thermal stability, phase transitions, and reaction kinetics. tainstruments.comazom.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. netzsch.com It is a crucial technique for determining the thermal stability and decomposition temperature of benzocyclobutene-based polymers. ntu.edu.sgtandfonline.com For instance, TGA can reveal the temperature at which weight loss occurs due to the degradation of the polymer or the evaporation of residual solvents. ntu.edu.sg The resulting TGA curve provides a clear indication of the material's upper service temperature. For example, fully cured BCB has been shown to have a decomposition temperature well above 350°C. scispace.com In studies of BCB-modified silicone resins, TGA has demonstrated that increasing the BCB content enhances thermal stability, with the 5% weight loss temperature (T₅%) increasing significantly. mdpi.com

Differential Scanning Calorimetry (DSC) is a technique that measures the difference in heat flow between a sample and a reference as a function of temperature. hu-berlin.de It is widely used to study thermal transitions such as the glass transition temperature (Tg), melting, crystallization, and curing reactions. azom.com In benzocyclobutene research, DSC is extensively used to investigate the polymerization process, which is an exothermic reaction. scispace.com The heat of reaction, or enthalpy change, can be calculated by integrating the area under the exothermic peak in the DSC thermogram. scispace.com This information is vital for developing kinetic models to optimize the curing process. scispace.com

DSC can be performed in both isothermal and non-isothermal (constant heating rate) modes. scispace.com Non-isothermal DSC experiments at different heating rates can be used to determine the total heat of reaction for the complete polymerization of BCB resins. scispace.com The glass transition temperature (Tg) of the polymer, which is the temperature at which the material changes from a rigid, glassy state to a more flexible, rubbery state, can also be determined by DSC. scispace.com The Tg of uncured BCB is around 60°C and increases with the degree of cure, eventually approaching the decomposition temperature in a fully cured state. scispace.com

The following table summarizes typical thermal properties of benzocyclobutene-based materials obtained from thermal analysis:

| Property | Value | Technique | Reference |

| Decomposition Temperature (fully cured BCB) | > 350°C | TGA | scispace.com |

| T₅% (BCB-modified silicone resin, 81.76% BCB) | 495.0°C | TGA | mdpi.com |

| Char Yield (BCB-modified silicone resin, 81.76% BCB) | 74.0% | TGA | mdpi.com |

| Heat of Reaction (CYCLOTENE 4024-40) | ~291.3 ± 8.8 J/g | DSC | scispace.com |

| Glass Transition Temperature (uncured CYCLOTENE) | ~60°C | DSC | scispace.com |

| Glass Transition Temperature (fully cured BCB) | > 350°C | - | researchgate.net |

| Ring-opening Peak Temperature (TPE–BCB) | 190°C | DSC | researchgate.net |

Advanced Applications of 4 Hydroxymethylbenzocyclobutene and Its Derivatives

Applications in Materials Science

The incorporation of the 4-hydroxymethylbenzocyclobutene moiety into polymers and materials imparts a range of desirable properties, including high thermal stability, excellent dielectric performance, and photo-definable characteristics. These attributes make them highly suitable for demanding applications in the microelectronics and aerospace industries.

Polymer Synthesis and Properties

The synthesis of polymers from this compound can be achieved through various polymerization techniques. The hydroxyl group provides a convenient handle for esterification or etherification reactions, allowing the incorporation of the BCB unit into various polymer backbones such as polyesters, polyethers, and polyacrylates. For instance, this compound can be converted to its acrylate (B77674) or methacrylate (B99206) derivative, which can then undergo free-radical polymerization.

Upon thermal curing at temperatures typically exceeding 200°C, the benzocyclobutene group undergoes a ring-opening reaction to form a highly reactive o-quinodimethane (an o-xylylene). This intermediate can then react with a dienophile, or with itself, in a Diels-Alder [4+2] cycloaddition reaction. google.com This cross-linking process does not produce any volatile byproducts, a significant advantage in the fabrication of microelectronic devices as it minimizes shrinkage and void formation. mdpi.commdpi.com The resulting polymer network is characterized by a high degree of cross-linking, which contributes to its robust thermal and mechanical properties.

The properties of polymers derived from this compound can be tailored by copolymerization with other monomers. For example, copolymerization with monomers containing flexible linkages can improve the ductility of the resulting polymer, while incorporation of fluorinated monomers can further lower the dielectric constant.

Polymers based on benzocyclobutene are renowned for their low dielectric constants (low-κ) and low dissipation factors, making them ideal for use as interlayer dielectrics in integrated circuits and as insulating layers in high-frequency electronic packaging. The low polarity of the hydrocarbon-rich polymer network formed after curing is the primary reason for these desirable electrical properties. researchgate.net The dielectric constant of BCB-based polymers is typically in the range of 2.3 to 3.07. researchgate.net

The incorporation of the this compound moiety into polymer backbones allows for the creation of thin, uniform dielectric films and coatings through spin-coating or other deposition techniques. These films exhibit low moisture absorption, high thermal stability, and excellent planarization capabilities, which are critical for the multilayer interconnect structures found in modern microprocessors and other high-performance electronic devices. nih.govresearchgate.net For instance, divinylsiloxane bisbenzocyclobutene (DVS-bisBCB) resins are commercially used for such applications and exhibit a low dielectric constant of around 2.64 and low moisture absorption of about 0.12% by weight. mdpi.com While specific data for polymers from this compound is not widely published, the general principles suggest they would also exhibit excellent dielectric properties.

Table 1: Dielectric Properties of Benzocyclobutene-Based Polymers

| Property | Value | Reference |

|---|---|---|

| Dielectric Constant (k) | 2.3 - 3.07 | researchgate.net |

| Dissipation Factor | Low | mdpi.com |

This table presents representative data for benzocyclobutene-based polymers. Specific values for polymers derived from this compound may vary.

The development of photo-definable benzocyclobutene (Photo-BCB) resins has streamlined the fabrication of microelectronic devices by allowing for direct photolithographic patterning of the dielectric material. researchgate.net This eliminates several processing steps compared to traditional methods that require a separate photoresist layer and etching process.

Derivatives of this compound can be functionalized with photo-crosslinkable groups, such as acrylate or methacrylate moieties, to create photo-definable polymers. These polymers are typically negative-acting photoresists, where the regions exposed to UV light become cross-linked and insoluble in the developer solution. researchgate.net This allows for the creation of high-resolution patterns, such as vias and trenches, directly in the dielectric layer. The unexposed regions are then removed, and the patterned film is subsequently thermally cured to achieve its final, stable properties. The ability to create fine features is crucial for the ever-increasing density of modern integrated circuits. nih.gov

The thermal stability of the cross-linked network formed from benzocyclobutene-based polymers is one of their most significant advantages. The fully cured polymers exhibit high glass transition temperatures (Tg) and decomposition temperatures often exceeding 350°C. youtube.com This high thermal stability is a direct result of the robust, highly cross-linked aromatic network formed during the thermal curing process. researchgate.net

Polymers derived from this compound are expected to share this high thermal stability, making them suitable for applications that involve high processing temperatures or operate in high-temperature environments. The thermal stability can be further enhanced by increasing the cross-link density of the polymer. Thermogravimetric analysis (TGA) is a common technique used to evaluate the thermal stability of these polymers, with the temperature at which 5% weight loss occurs (Td5) being a key metric. For some BCB-based polysiloxanes, Td5 values as high as 512°C have been reported. researchgate.net

Table 2: Thermal Properties of Benzocyclobutene-Based Polymers

| Property | Value | Reference |

|---|---|---|

| Decomposition Temperature (Td5) | > 350°C | youtube.com |

| Glass Transition Temperature (Tg) | High, often difficult to detect | researchgate.net |

This table presents representative data for benzocyclobutene-based polymers. Specific values for polymers derived from this compound may vary.

Precursors for Complex Polycyclic Systems

The thermal ring-opening of benzocyclobutene to form o-xylylene (B1219910) is a powerful transformation that provides access to a wide range of complex polycyclic systems through subsequent Diels-Alder reactions. google.com this compound, with its functional handle, serves as a versatile precursor for the synthesis of highly functionalized polycyclic molecules.

The o-xylylene intermediate generated from this compound can be trapped in situ with various dienophiles, such as alkenes and alkynes, to construct new six-membered rings. This methodology allows for the stereoselective and regioselective synthesis of complex scaffolds that are difficult to access through other synthetic routes. The hydroxyl group on the starting material can be carried through the reaction sequence or can be used to tether the dienophile for intramolecular Diels-Alder reactions, leading to the formation of intricate bridged and fused ring systems. These polycyclic structures are of significant interest in the synthesis of natural products and novel organic materials.

Applications in Medicinal Chemistry and Drug Discovery Research

The benzocyclobutene scaffold is present in a number of biologically active compounds and has emerged as a valuable pharmacophore in drug discovery. Its rigid structure can help to lock a molecule into a specific conformation, which can lead to improved binding affinity and selectivity for a biological target. The introduction of a 4-hydroxymethyl group provides a key point for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties.

While specific research on the medicinal chemistry applications of derivatives of this compound is not extensively documented in publicly available literature, the general importance of the BCB core suggests potential avenues for investigation. For example, derivatives could be explored as constrained analogues of known drugs or as novel scaffolds for targeting a variety of receptors and enzymes. The hydroxyl group can be used to introduce other functional groups, link to solubilizing moieties, or serve as a point of attachment for conjugation to other molecules. The development of new synthetic methods to access diverse benzocyclobutene derivatives continues to be an active area of research, which may in the future lead to the discovery of new therapeutic agents based on the this compound scaffold.

Table 3: List of Compound Names

| Compound Name |

|---|

| This compound |

| Benzocyclobutene (BCB) |

| Divinyltetramethylsiloxane bisbenzocyclobutene (DVS-bisBCB) |

| o-xylylene |

| o-quinodimethane |

| Ivabradine |

| Polyester |

| Polyether |

| Polyacrylate |

| Methacrylate |

| Poly(this compound) |

| 4-(1′,1′-dimethyl-1′-vinyl) silylbenzocyclobutene (4-DMVSBCB) |

Role as Building Blocks for Pharmaceutical Compounds

The benzocyclobutene moiety is a structural component found in several natural products and commercially available drugs, highlighting its biological relevance. researchgate.netscripps.edu Its utility as a synthetic building block is well-established, primarily due to the thermal ring-opening of the cyclobutene (B1205218) to form a highly reactive ortho-xylylene intermediate, which can readily participate in cycloaddition reactions. wikipedia.org This unique reactivity makes BCB derivatives, including this compound, powerful synthons for creating diverse and complex molecular architectures.

Recent advances have further simplified access to BCB scaffolds, making them more attractive for drug discovery. For instance, a palladium-catalyzed method has been developed for the synthesis of benzocyclobutenes from simple aliphatic acids, expanding the accessibility of these valuable building blocks. scripps.edueurekalert.org The presence of the hydroxymethyl group in this compound offers a convenient handle for further chemical modifications, allowing it to be integrated into larger molecules. An example of a marketed drug containing the benzocyclobutene core is Ivabradine, used for the symptomatic treatment of heart-related conditions. wikipedia.orgscripps.edu

Applications of Benzocyclobutene (BCB) Scaffolds in Synthesis

| Application Area | Description | Key Feature | Example Compound Class |

|---|---|---|---|

| Pharmaceutical Synthesis | Used as a core scaffold or intermediate in the synthesis of bioactive molecules. researchgate.netscripps.edu | Unique reactivity and rigid structure. | Cardiovascular drugs (e.g., Ivabradine). wikipedia.org |

| Polymer Chemistry | Serves as a monomer for creating photosensitive and dielectric polymers. wikipedia.org | Propensity for polymerization upon thermal ring-opening. | BCB-based polymers for microelectronics. |

| Complex Molecule Synthesis | Acts as a precursor to reactive ortho-xylylene intermediates for Diels-Alder reactions. researchgate.netwikipedia.org | Thermally induced electrocyclic ring-opening. | Polycyclic and heterocyclic systems. researchgate.net |

Exploration of Biological Activities (e.g., Neuroprotective Effects)

While the broader applications of benzocyclobutene derivatives are diverse, specific explorations into their biological activities have yielded significant findings, particularly in neuroscience. Research has identified that certain benzocyclobutene derivatives exhibit potent general anesthetic properties. acs.org A study systematically synthesized and evaluated a series of these compounds, identifying a novel benzocyclobutene scaffold that demonstrated significant anesthetic effects in mouse models, as measured by the loss of righting reflex (LORR) experiment. acs.org

The structure-activity relationship (SAR) studies revealed that fusing a four-membered ring to a phenol (B47542) and modifying substituents on the benzocyclobutene core could optimize both potency and the therapeutic window. acs.org For example, derivatives with small hydrogen bond acceptor groups were found to have favorable efficacy (ED₅₀) and improved safety profiles. acs.org

Beyond direct pharmacological effects, the physical and chemical properties of BCB have led to its use in developing advanced tools for neuroscience research. Its biocompatibility, flexibility, and desirable electrical properties make it a suitable material for chronic neural implants, which can be used to study brain function and deliver chemical agents directly to neural tissue via embedded microfluidic channels. nih.gov

Reported Biological Activities of Benzocyclobutene Derivatives

| Derivative Class | Biological Activity | Key Finding | Reference |

|---|---|---|---|

| Substituted Benzocyclobutene Phenols | General Anesthetic | Identified novel scaffolds with significant anesthetic effects and broad therapeutic windows in mice. acs.org | Journal of Medicinal Chemistry |

| Benzocyclobutene Polymers | Biocompatibility | Demonstrated no adverse toxic effects on cultured cells, suitable for use in intracortical neural implants. nih.gov | PubMed |

| Various BCB Analogs | Pharmacological Properties | The BCB moiety is present in drugs like Ivabradine and experimental psychoactive compounds like the BCB analog of 2C-B. wikipedia.org | Wikipedia |

Design and Synthesis of Drug Intermediates